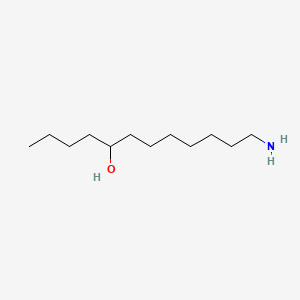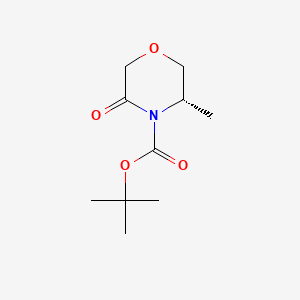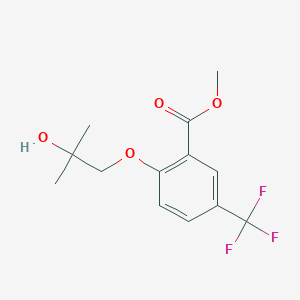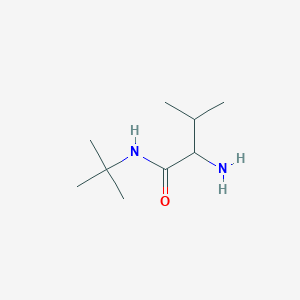
12-Aminododecan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Aminododecan-5-ol is an organic compound with the molecular formula C12H27NO It is a long-chain aliphatic alcohol with an amino group attached to the fifth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
12-Aminododecan-5-ol can be synthesized through several methods. One common approach involves the reduction of 12-aminododecanoic acid. This reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions. Another method involves the catalytic hydrogenation of 12-aminododecanal using a suitable catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
In industrial settings, the production of this compound often involves multi-step processes starting from readily available raw materials. For example, the compound can be produced from dodecanoic acid through a series of reactions including amination, reduction, and purification steps. The use of biocatalysts and enzyme cascades has also been explored for the efficient and sustainable production of this compound .
Chemical Reactions Analysis
Types of Reactions
12-Aminododecan-5-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 12-Aminododecanal or 12-aminododecanoic acid.
Reduction: 12-Aminododecane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
12-Aminododecan-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: It serves as a precursor for the synthesis of bioactive compounds and can be used in the study of enzyme-catalyzed reactions.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 12-Aminododecan-5-ol involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the long aliphatic chain can interact with lipid membranes. These interactions can influence the compound’s biological activity and its ability to penetrate cell membranes.
Comparison with Similar Compounds
Similar Compounds
12-Aminododecan-1-ol: Similar structure but with the amino group attached to the first carbon atom.
11-Aminoundecanoic acid: A related compound with one less carbon atom in the chain.
12-Aminododecanoic acid: The carboxylic acid analog of 12-Aminododecan-5-ol.
Uniqueness
This compound is unique due to the position of the amino group on the fifth carbon atom, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C12H27NO |
|---|---|
Molecular Weight |
201.35 g/mol |
IUPAC Name |
12-aminododecan-5-ol |
InChI |
InChI=1S/C12H27NO/c1-2-3-9-12(14)10-7-5-4-6-8-11-13/h12,14H,2-11,13H2,1H3 |
InChI Key |
ARUHMCLIFYEABB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCCCCCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13900992.png)
![1-[(1R)-1-chloroethyl]naphthalene](/img/structure/B13900996.png)
![Benzyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate](/img/structure/B13900999.png)
![6-[(1R)-1-aminoethyl]-4-(trifluoromethyl)pyridin-2-amine;dihydrochloride](/img/structure/B13901005.png)
![2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one](/img/structure/B13901013.png)




![(2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B13901043.png)

![Tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13901050.png)
